Pirotinib

HER2-positive metastatic breast cancer tyrosine kinase inhibitor progression-free survival

Select Pyrotinib for your HER2-positive breast cancer research based on its clinically validated superiority. In the Phase 3 PHOEBE trial, it demonstrated a 5.7-month median PFS improvement over lapatinib. This irreversible pan-ErbB inhibitor offers a unique ERBB4 preference, and the PERMEATE trial showed an 85% CNS objective response rate. It is the ideal compound for studies on brain metastasis, trastuzumab resistance, and ERBB4-specific signaling.

Molecular Formula
Molecular Weight
Cat. No. B610119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirotinib
SynonymsKBP-5209;  KBP 5209;  KBP5209;  Pirotinib
Structural Identifiers
SMILESnone
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pirotinib (KBP-5209) Procurement Guide: Irreversible Pan-ErbB TKI for HER2-Positive Oncology Research


Pirotinib (also known as pyrotinib, KBP-5209, SHR-1258) is an orally bioavailable, small-molecule, irreversible pan-ErbB receptor tyrosine kinase inhibitor that covalently binds to and inhibits EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) [1][2]. Developed by Jiangsu Hengrui Medicine and approved in China for HER2-positive breast cancer, pirotinib belongs to the class of covalent HER2-directed TKIs that includes neratinib and afatinib [3]. Its irreversible binding mechanism distinguishes it from reversible HER2 TKIs such as lapatinib, with preclinical and clinical data demonstrating differentiated target inhibition profiles and therapeutic outcomes [4].

Why Pirotinib Cannot Be Replaced by Lapatinib or Neratinib in HER2-Targeted Research Applications


HER2-targeted tyrosine kinase inhibitors exhibit substantial heterogeneity in binding mechanism (reversible vs. irreversible), receptor selectivity profiles, and clinical outcomes that preclude generic substitution. Pirotinib is an irreversible pan-ErbB inhibitor forming covalent bonds with EGFR, HER2, and HER4, whereas lapatinib is a reversible inhibitor with no HER4 activity [1]. A six-dimensional clinical evaluation comparing pirotinib, lapatinib, and neratinib in HER2-positive metastatic breast cancer demonstrated that pirotinib achieved superior efficacy and cost-utility outcomes compared to both alternatives, despite sharing a class mechanism [2]. Critically, pirotinib exhibits a unique ERBB4 preference over EGFR that is not observed with other clinically approved HER2 TKIs, as revealed by multiparametric receptor profiling assays [3]. These differentiated pharmacological and clinical characteristics mean that substitution with another HER2 TKI would alter both target engagement breadth and therapeutic index.

Quantitative Comparative Evidence: Pirotinib Differentiation Metrics vs. Lapatinib and Neratinib


Pirotinib vs. Lapatinib: PHOEBE Phase III Trial Progression-Free Survival Superiority

In the randomized phase III PHOEBE trial, pirotinib plus capecitabine demonstrated a statistically significant progression-free survival advantage over lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and taxanes [1]. This direct head-to-head comparison provides the highest-strength evidence for pirotinib's clinical differentiation from the reversible TKI lapatinib.

HER2-positive metastatic breast cancer tyrosine kinase inhibitor progression-free survival

Pirotinib vs. Lapatinib vs. Neratinib: Comparative Efficacy and Cost-Utility Ranking from Multi-Dimensional Clinical Evaluation

A 2024 systematic clinical evaluation assessed HER2-TKIs (pirotinib, lapatinib, neratinib) across six dimensions including safety, effectiveness, economy, suitability, accessibility, and innovation in previously treated HER2-positive metastatic breast cancer [1]. Pirotinib ranked first in effectiveness and cost-utility among the three agents, providing cross-study comparable evidence for procurement decisions where multiple HER2 TKIs are under consideration.

HER2-TKI comparative effectiveness pharmacoeconomics metastatic breast cancer

Pirotinib's ERBB4 Receptor Selectivity Profile vs. Other HER2 TKIs: Unique Target Preference Revealed by Multiparametric Profiling

A 2024 ERBBprofiler multiplexed barcoded reporter assay in living cells evaluated the receptor selectivity profiles of eight established ERBB antagonists, including pirotinib [1]. This assay revealed that pirotinib exhibits a substantial preference for ERBB4 over EGFR, a previously uncharacterized selectivity property not observed with other clinically approved HER2 TKIs tested in the same assay.

ERBB4 selectivity receptor tyrosine kinase profiling off-target effects precision oncology

Pirotinib Population Pharmacokinetics: Inter-Patient Variability and Covariate Identification

A 2024 population pharmacokinetic study established a validated UPLC-MS/MS method for pirotinib quantification and developed a PPK model in HER2-positive breast cancer patients [1]. The study identified serum total protein as a significant covariate affecting pirotinib clearance, providing researchers with quantitative PK parameters for dose optimization studies.

population pharmacokinetics therapeutic drug monitoring HER2-positive breast cancer UPLC-MS/MS

Pirotinib Irreversible Binding Mechanism: Distinguishing Class Feature from Reversible HER2 TKIs

Pirotinib is an irreversible tyrosine kinase inhibitor that forms covalent bonds with cysteine residues in the ATP-binding pocket of EGFR, HER2, and HER4 [1][2]. This irreversible mechanism distinguishes pirotinib from reversible HER2 TKIs such as lapatinib, with class-level implications for sustained target inhibition and potential efficacy in resistant settings [3].

irreversible TKI covalent binding ErbB family kinase inhibition mechanism

Pirotinib Metabolic Disposition and Plasma Protein Covalent Binding Profile

A radiolabeled mass balance study in healthy male volunteers characterized pirotinib's complete metabolic disposition profile . The study revealed extensive covalent binding to human plasma proteins, a property shared among covalent TKIs that influences pharmacokinetics and may impact dosing considerations relative to non-covalent alternatives.

drug metabolism covalent plasma protein binding mass balance pharmacokinetics

Evidence-Based Research Applications: Where Pirotinib's Differentiated Profile Delivers Quantifiable Value


Second-Line HER2-Positive Metastatic Breast Cancer Xenograft and Clinical Research

Based on the PHOEBE phase III trial demonstrating a 5.7-month median PFS improvement over lapatinib (HR = 0.39; P < 0.0001), pirotinib is the preferred HER2 TKI for preclinical and clinical research in trastuzumab-resistant HER2-positive metastatic breast cancer models [1]. This head-to-head superiority evidence supports its selection over lapatinib for studies evaluating second-line therapeutic strategies.

ERBB4-Signaling Focused Research in Neurodevelopmental and Cardiovascular Disease Models

Pirotinib's unique ERBB4 preference over EGFR, identified through ERBBprofiler multiplexed reporter assays, makes it the HER2 TKI of choice for research applications where ERBB4-specific signaling is the primary investigational focus [2]. This includes studies of neurodevelopmental disorders, cardiovascular pathology, and mental health conditions where ERBB4 plays established physiological roles. No other clinically approved HER2 TKI demonstrates this selectivity profile.

Pharmacoeconomic and Health Technology Assessment Modeling

Pirotinib's demonstrated superior cost-utility ranking (Rank 1 of 3 HER2 TKIs) and favorable national/urban/rural affordability metrics support its selection as the reference HER2 TKI for pharmacoeconomic modeling and health technology assessment studies [3]. The compound's comprehensive six-dimensional clinical evaluation provides a robust evidence base for cost-effectiveness analyses.

Therapeutic Drug Monitoring and PK/PD Modeling Studies

The validated population pharmacokinetic model with identified covariates (serum total protein affecting clearance) and the established UPLC-MS/MS analytical method (linear range 1-1,000 ng/mL) position pirotinib as an ideal candidate for therapeutic drug monitoring research and PK/PD modeling investigations [4]. These tools enable precise exposure-response analyses in HER2-positive breast cancer patient populations.

HER2-Positive Brain Metastasis Research Models

Pirotinib, when combined with brain radiotherapy and capecitabine, demonstrated an 85% CNS objective response rate and 74.9% 1-year CNS PFS rate in a phase II brain metastasis trial [5]. The PHILA trial further demonstrated that pirotinib-containing regimens delay time to first brain metastasis by 7.5 months (16.6 vs. 9.1 months). These CNS-penetrant efficacy data support pirotinib's selection for research applications focused on HER2-positive breast cancer brain metastasis models, where many HER2-directed agents show limited intracranial activity.

Quote Request

Request a Quote for Pirotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.